![molecular formula C51H72O3 B13110348 4-[3,5-bis(3,5-ditert-butyl-4-hydroxyphenyl)-2,4,6-trimethylphenyl]-2,6-ditert-butylphenol CAS No. 23422-38-0](/img/structure/B13110348.png)
4-[3,5-bis(3,5-ditert-butyl-4-hydroxyphenyl)-2,4,6-trimethylphenyl]-2,6-ditert-butylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3,5-bis(3,5-ditert-butyl-4-hydroxyphenyl)-2,4,6-trimethylphenyl]-2,6-ditert-butylphenol is a complex organic compound known for its antioxidant properties. It is commonly used in various industrial applications to prevent the oxidation of materials, thereby extending their lifespan and maintaining their quality. This compound is also referred to by its trade name, Irganox 1330 .
Métodos De Preparación
The synthesis of 4-[3,5-bis(3,5-ditert-butyl-4-hydroxyphenyl)-2,4,6-trimethylphenyl]-2,6-ditert-butylphenol involves multiple steps. One common method includes the alkylation of 1,3,5-trimethylbenzene with 2,6-di-tert-butylphenol using a rare earth composite solid super-acidic catalyst, such as SO42-/MxOy-R2O3 . This process involves two steps of alkylation reactions under mild conditions, making it suitable for industrial production due to its ease of operation, low production cost, and the recyclability of the catalyst.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions typically yield quinones, while reduction reactions can produce phenolic derivatives .
Aplicaciones Científicas De Investigación
4-[3,5-bis(3,5-ditert-butyl-4-hydroxyphenyl)-2,4,6-trimethylphenyl]-2,6-ditert-butylphenol is widely used in scientific research due to its antioxidant properties. In chemistry, it is used as a stabilizer in polymers to prevent degradation. In biology and medicine, it is studied for its potential protective effects against oxidative stress-related diseases. Industrially, it is used in the production of plastics, rubber, and other materials to enhance their durability and stability .
Mecanismo De Acción
The antioxidant mechanism of 4-[3,5-bis(3,5-ditert-butyl-4-hydroxyphenyl)-2,4,6-trimethylphenyl]-2,6-ditert-butylphenol involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals that can cause cellular damage. This compound also interacts with various molecular pathways involved in oxidative stress response .
Comparación Con Compuestos Similares
Similar compounds to 4-[3,5-bis(3,5-ditert-butyl-4-hydroxyphenyl)-2,4,6-trimethylphenyl]-2,6-ditert-butylphenol include other hindered phenol antioxidants such as Irganox 1010 and Irganox 1076. These compounds share similar antioxidant properties but differ in their molecular structures and specific applications. For instance, Irganox 1010 is a tetrakis[methylene(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)]methane, which is used in a broader range of polymers compared to Irganox 1330 .
Propiedades
Número CAS |
23422-38-0 |
|---|---|
Fórmula molecular |
C51H72O3 |
Peso molecular |
733.1 g/mol |
Nombre IUPAC |
4-[3,5-bis(3,5-ditert-butyl-4-hydroxyphenyl)-2,4,6-trimethylphenyl]-2,6-ditert-butylphenol |
InChI |
InChI=1S/C51H72O3/c1-28-40(31-22-34(46(4,5)6)43(52)35(23-31)47(7,8)9)29(2)42(33-26-38(50(16,17)18)45(54)39(27-33)51(19,20)21)30(3)41(28)32-24-36(48(10,11)12)44(53)37(25-32)49(13,14)15/h22-27,52-54H,1-21H3 |
Clave InChI |
HDZSMFQGGFPQIM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-Methylpyrrolo[1,2-a]quinoxaline](/img/structure/B13110293.png)
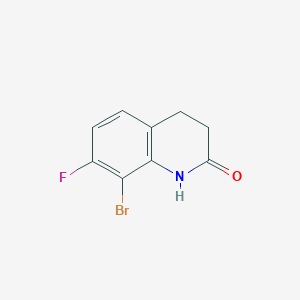

![2-(tert-Butyl)-6-chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13110305.png)
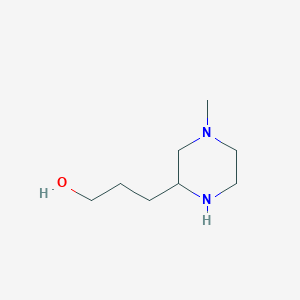


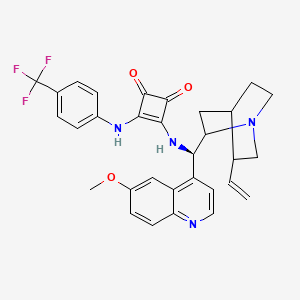
![3-(1H-Benzimidazol-2-yl)[1,2,4]triazino[4,3-b]indazol-4-amine](/img/structure/B13110316.png)
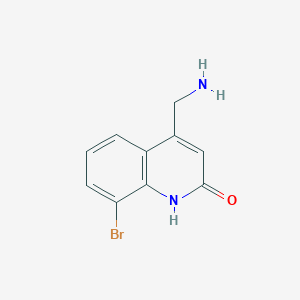
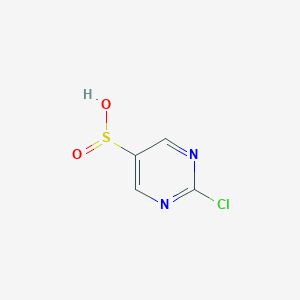
![1-Ethyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B13110329.png)
